Piperonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Piperonyl chloride is an acyl halide . It is a precursor to piperonyl butoxide (PBO), a compound used as a synergist in pesticide formulations . The primary target of PBO is the mixed-function oxidase (MFO) system of insects, also known as the cytochrome P-450 system . This system is the insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .
Mode of Action
Piperonyl butoxide, derived from this compound, acts by inhibiting the MFO system of insects . By inhibiting this system, PBO promotes higher levels of insecticide within the insect, allowing for lower doses of the insecticide to be used for a lethal effect . This inhibition of the MFO system effectively increases the activity of pesticides .
Biochemical Pathways
The biochemical pathways affected by piperonyl butoxide involve the oxidative breakdown of insecticides. The MFO system in insects is responsible for this breakdown . When PBO inhibits the MFO system, it prevents the breakdown of insecticides, leading to an increase in the insecticide’s concentration and efficacy .
Pharmacokinetics
In small trials in human volunteers, usual doses of PBO had no effect .
Result of Action
The result of the action of piperonyl butoxide, derived from this compound, is an increased efficacy of pesticides. By inhibiting the MFO system in insects, PBO prevents the breakdown of insecticides, leading to higher levels of the insecticide within the insect and a more potent effect .
Biochemical Analysis
Biochemical Properties
Piperonyl chloride participates in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of this compound has been reported to proceed via an electron-rich acyl transfer mechanism .
Cellular Effects
Related compounds such as Piperine have been shown to have numerous established health effects and beneficial therapeutic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the preparation of starting reagent (N-acyl indole), required for the synthesis of pyrrolophenanthridone alkaloids . The solvolysis reaction of this compound has been reported to proceed via an electron-rich acyl transfer mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of various compounds via the Sommelet reaction . The reaction is influenced by temperature, with higher temperatures leading to faster reactions but also increased by-products .
Metabolic Pathways
This compound is involved in the synthesis of N-acyl indole, a starting reagent for the synthesis of pyrrolophenanthridone alkaloids . This suggests that it may interact with enzymes involved in these metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonyl chloride can be synthesized through the chloromethylation of piperonal. The process involves the reaction of piperonal with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactions. This method involves passing piperonal and a chloromethylation reagent through a reactor under controlled conditions. The continuous flow process offers advantages such as higher yields, better control over reaction parameters, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: Piperonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation Reactions: this compound can be oxidized to form piperonylic acid.
Reduction Reactions: It can be reduced to form piperonyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Substituted benzodioxoles.
Oxidation Reactions: Piperonylic acid.
Reduction Reactions: Piperonyl alcohol.
Scientific Research Applications
Piperonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Piperonyl Alcohol: It is the reduced form of piperonyl chloride and contains a hydroxyl group instead of a chloride group.
Piperonylic Acid: It is the oxidized form of this compound and contains a carboxylic acid group instead of a chloride group.
Uniqueness: this compound is unique due to its reactivity as an electrophile, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, allows for the synthesis of a wide range of compounds .
Properties
IUPAC Name |
5-(chloromethyl)-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSUJONSJJTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066660 | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20850-43-5 | |
Record name | Piperonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the primary synthetic use of Piperonyl Chloride highlighted in the research?
A1: this compound serves as a crucial building block in synthesizing Piribedil [, , ], a pharmaceutical compound. It reacts with 1-(2-pyrimidyl)piperazine through an N-alkylation reaction to yield Piribedil.
Q2: Can you describe an efficient method for synthesizing this compound?
A2: Research suggests a high-yield synthesis of this compound [] starting with 1,3-Benzodioxole. The process involves monochloromethylation using aqueous formaldehyde and hydrogen chloride gas in the presence of quaternary ammonium salts acting as micellar catalysts. This method boasts high conversion rates (over 98%) and excellent selectivity (up to 97%) for this compound.
Q3: Are there alternative synthetic routes to produce Piribedil that utilize this compound?
A3: Yes, one study [] describes an improved synthesis of Piribedil where this compound is synthesized through a two-step process:
Q4: Apart from Piribedil synthesis, is this compound utilized in synthesizing other compounds?
A4: Yes, research indicates that this compound is a versatile reagent []. For instance, it participates in palladium-catalyzed cross-coupling reactions with tris[(4-alkyl- or -aryl)furan-3-yl]boroxines. This reaction leads to the formation of unsymmetrical, 3,4-disubstituted furans, showcasing its broader applicability in organic synthesis.
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